Bradykinin B1 Receptor Affinity vs. Unsubstituted Sulfamoyl Analogs
Database evidence indicates that 4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide possesses high affinity for the human bradykinin B1 receptor (BDKRB1). However, a direct head-to-head comparison against unsubstituted sulfamoyl analogs is not available in the public domain. Therefore, this evidence is classified as Class-level inference [1]. The quantitative affinity data for the target compound is derived from BindingDB records. The precise IC50 or Ki value for the closest unsubstituted analog is required for a full differential claim. At present, the target compound's activity must be contextualized within the known SAR of the phenylsulfamoylbenzamide class, where N-alkyl substitution is critically associated with enhanced B1 receptor potency [2]. Users should audit the specific BindingDB entry to confirm the exact value for the target compound.
| Evidence Dimension | Binding Affinity to Human Bradykinin B1 Receptor (BDKRB1) |
|---|---|
| Target Compound Data | IC50 reported as 0.09 nM (BindingDB record; requires confirmation that this record corresponds to the target compound) |
| Comparator Or Baseline | Unsubstituted N-(4-sulfamoylphenyl)benzamide; typical class affinity is in the micromolar range without alkyl substitution |
| Quantified Difference | ~10,000-fold enhancement in binding affinity predicted by class-level SAR |
| Conditions | Aequorin-based calcium flux assay in CHO cells expressing human B1 receptor |
Why This Matters
This predicted affinity enhancement directly determines the effective concentration for biochemical and cellular assays, making compound selection critical for reproducibility.
- [1] BindingDB. Ligand binding data for bradykinin B1 receptor (Homo sapiens). Accessed via https://www.bindingdb.org. View Source
- [2] Ritchie, T.J., et al. (2004). Potent and orally bioavailable non-peptide antagonists at the human bradykinin B(1) receptor based on a 2-alkylamino-5-sulfamoylbenzamide core. Journal of Medicinal Chemistry, 47(19), 4642-4. View Source
